
Potassium cyclamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Salts and esters of cyclamic acid.
科学的研究の応用
Food and Beverage Industry
Sweetening Agent
Potassium cyclamate is primarily utilized as a sweetening agent in various food products, including soft drinks, baked goods, and tabletop sweeteners. It is often combined with other sweeteners to enhance flavor profiles while maintaining low-calorie content. The European Food Safety Authority (EFSA) has established an Acceptable Daily Intake (ADI) for this compound at 7 mg/kg body weight, ensuring its safety for consumption in regulated amounts .
Market Presence
Globally, this compound is approved for use in over 50 countries, making it a popular choice among manufacturers seeking calorie-free alternatives to sugar. A recent review highlighted that the intake of low/no-calorie sweeteners, including this compound, varies by region but remains within safety guidelines .
Pharmaceutical Applications
Formulation Component
In pharmaceuticals, this compound serves as an excipient or flavoring agent in various formulations. Its sweetening properties can enhance the palatability of medications, particularly those intended for pediatric and geriatric populations. Studies have indicated that the incorporation of this compound can significantly improve patient compliance by masking unpleasant tastes .
Research Applications
Biochemical Studies
Research has investigated the effects of long-term consumption of this compound on metabolic parameters. For instance, a study demonstrated that chronic intake could influence biochemical markers such as HbA1C levels in individuals with type 2 diabetes . This highlights the compound's relevance in clinical nutrition and metabolic research.
Toxicological Studies
this compound has been subject to extensive toxicological evaluations. Investigations into its carcinogenic potential have yielded mixed results; however, regulatory bodies like the International Agency for Research on Cancer (IARC) have concluded that there is no conclusive evidence linking this compound to cancer in humans . This information is crucial for both regulatory assessments and consumer safety.
Environmental Impact
Ecotoxicological Research
Studies have examined the environmental fate of this compound, particularly its biodegradability and potential effects on aquatic organisms. Research indicates that while this compound is relatively stable in the environment, it does not exhibit significant toxicity to aquatic life at typical environmental concentrations .
Table 1: Summary of this compound Applications
Table 2: Key Regulatory Evaluations
Organization | Year | Findings/Conclusions |
---|---|---|
EFSA | 2000 | Established ADI of 7 mg/kg bw for this compound |
JECFA | 1982 | Recommended ADI of 11 mg/kg bw |
IARC | Various | No conclusive evidence linking cyclamates to human cancer |
Case Studies
Case Study 1: Long-term Consumption Effects
A study involving healthy individuals assessed the impact of long-term consumption of saccharin and this compound on metabolic parameters. Results indicated significant changes in HbA1C levels among participants consuming these sweeteners regularly, suggesting potential implications for dietary recommendations in diabetic populations .
Case Study 2: Regulatory Review Process
The ongoing petition for the re-approval of this compound by the U.S. Food and Drug Administration underscores the compound's contentious history and evolving regulatory landscape. This case highlights the importance of continuous research and public health assessments in determining the safety and applicability of food additives .
Q & A
Basic Research Question
Q. What are the primary metabolic pathways of potassium cyclamate in humans, and how do inter-individual variations impact toxicity assessments?
Methodological Answer : To study metabolic pathways, use in vitro colonic microbiota models combined with high-performance liquid chromatography–mass spectrometry (HPLC-MS) to quantify cyclamate conversion to cyclohexylamine (CHA). Account for inter-individual microbiota differences by collecting fecal samples from diverse demographic groups . Dose-response studies should align with the ADI (11 mg/kg/day) established by JECFA, incorporating kinetic models to simulate CHA accumulation. Validate findings using animal models (e.g., rats) but adjust for interspecies metabolic disparities .
Advanced Research Question
Q. How can researchers design experiments to resolve contradictions between animal carcinogenicity studies and human epidemiological data for this compound?
Methodological Answer : Adopt a two-pronged approach:
Mechanistic Studies : Use transgenic rodent models (e.g., TP53-mutant mice) to assess bladder carcinogenicity, controlling for CHA exposure levels. Compare results to human cell lines (e.g., urothelial cells) under physiologically relevant doses .
Epidemiological Meta-Analysis : Systematically review cohort studies with rigorous exposure assessments (e.g., dietary records, biomarker validation). Apply Bradford Hill criteria to evaluate causality, emphasizing dose-response gradients and biological plausibility .
Basic Research Question
Q. What analytical techniques are recommended for quantifying this compound and its metabolites in complex matrices?
Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Optimize ion-pairing reagents (e.g., tetrabutylammonium) to enhance cyclamate retention in reverse-phase columns. Validate sensitivity (LOQ ≤ 0.1 ppm) in food and biological samples .
- Gas Chromatography (GC) with Flame Ionization Detection : Derivatize CHA using trifluoroacetic anhydride for volatility. Cross-validate with enzymatic assays to confirm metabolite identity .
Advanced Research Question
Q. What statistical methods address high variability in cyclamate-to-CHA conversion rates during human cohort studies?
Methodological Answer :
- Mixed-Effects Models : Partition variance into fixed effects (e.g., age, microbiota composition) and random effects (individual variability). Use bootstrapping to estimate confidence intervals for conversion rates .
- Bayesian Hierarchical Modeling : Incorporate prior data (e.g., in vitro metabolism rates) to refine posterior estimates, reducing sample size requirements in longitudinal studies .
Basic Research Question
Q. How should researchers structure dose-response studies to evaluate this compound’s laxative effects?
Methodological Answer :
- Clinical Trials : Use double-blind, placebo-controlled designs with escalating doses (0–16 g/day) in healthy volunteers. Monitor gastrointestinal symptoms via validated scales (e.g., Bristol Stool Chart). Include washout periods to mitigate carryover effects .
- In Vivo Models: Administer cyclamate to rodents via drinking water, measuring intestinal transit time and fecal water content. Correlate results with plasma CHA levels .
Advanced Research Question
Q. What molecular dynamics (MD) approaches elucidate this compound’s interaction with sweet-taste receptors?
Methodological Answer :
- Homology Modeling : Construct T1R2/T1R3 receptor structures using cryo-EM data. Dock cyclamate and CHA to identify binding pockets, validating with mutagenesis (e.g., alanine scanning of extracellular domains) .
- Free Energy Perturbation (FEP) Calculations : Quantify binding affinities under physiological pH (6.8–7.4). Compare with lactisole (antagonist) to map allosteric modulation sites .
Basic Research Question
Q. How do regulatory bodies establish ADIs for this compound, and what uncertainties persist?
Methodological Answer :
- Risk Assessment Workflow :
- Uncertainties : Variability in CHA conversion rates (5–60% in humans) and long-term effects of low-dose CHA exposure .
Advanced Research Question
Q. What strategies improve reproducibility in studies of cyclamate’s genotoxic potential?
Methodological Answer :
- Standardized Assays : Use OECD-compliant protocols (e.g., Ames test, micronucleus assay) with metabolic activation (S9 fraction). Pre-screen bacterial strains (e.g., Salmonella TA98/TA100) for baseline mutation rates .
- Multi-Laboratory Validation : Share blinded samples across labs to assess inter-laboratory variability. Publish raw data in supplementary materials for transparency .
Basic Research Question
Q. What are the ethical considerations when designing human trials for this compound?
Methodological Answer :
- Informed Consent : Disclose historical controversies (e.g., 1970s carcinogenicity debates) and current ADI guidelines.
- Data Safety Monitoring Boards (DSMBs) : Implement interim analyses to halt trials if adverse effects (e.g., CHA > 50 mg/L in plasma) exceed predefined thresholds .
Advanced Research Question
Q. How can machine learning optimize cyclamate detection in non-targeted metabolomics workflows?
Methodological Answer :
- Feature Selection : Train classifiers (e.g., random forests) on MS/MS spectral libraries to distinguish cyclamate from isomers (e.g., acesulfame-K). Use open-source tools (e.g., XCMS Online) for peak alignment .
- Cross-Platform Validation : Harmonize data from LC-MS, GC-MS, and NMR to reduce false positives in untargeted studies .
特性
CAS番号 |
7758-04-5 |
---|---|
分子式 |
C6H12KNO3S |
分子量 |
217.33 g/mol |
IUPAC名 |
potassium;N-cyclohexylsulfamate |
InChI |
InChI=1S/C6H13NO3S.K/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+1/p-1 |
InChIキー |
PALPTWOXTUVPKA-UHFFFAOYSA-M |
SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].[K+] |
正規SMILES |
C1CCC(CC1)NS(=O)(=O)[O-].[K+] |
Color/Form |
CRYSTALS |
Key on ui other cas no. |
7758-04-5 |
同義語 |
Calcium Cyclamate Cyclamate Cyclamate Calcium (2:1) Salt Cyclamate, Calcium Cyclamate, Calcium (2:1) Salt, Dihydrate Cyclamate, Potassium Cyclamate, Sodium Cyclamate, Sodium Salt Cyclamates Cyclamic Acid Potassium Cyclamate Sodium Cyclamate |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。